ethyl (2S)-2-bromo-2-cyclopropylacetate physicochemical properties
ethyl (2S)-2-bromo-2-cyclopropylacetate physicochemical properties
An In-Depth Technical Guide to Ethyl (2S)-2-bromo-2-cyclopropylacetate: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral halogenated ester of significant interest in synthetic organic chemistry. Its unique structural motif, combining a reactive bromine atom at a stereogenic center adjacent to a strained cyclopropyl ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of ethyl (2S)-2-bromo-2-cyclopropylacetate, with a focus on its role in drug discovery and development. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile reagent.
Introduction
The cyclopropane ring is a recurring structural feature in a multitude of biologically active compounds.[1] Its inherent ring strain and unique electronic properties can confer advantageous pharmacological characteristics to a molecule, including metabolic stability and conformational rigidity.[2] When functionalized with reactive groups, such as a bromine atom at a chiral center, cyclopropane derivatives become powerful intermediates for stereoselective synthesis. Ethyl (2S)-2-bromo-2-cyclopropylacetate embodies these features, presenting a synthetically versatile scaffold for the introduction of a chiral cyclopropyl moiety. This guide aims to consolidate the available technical information on this compound, offering insights into its properties and potential utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of ethyl (2S)-2-bromo-2-cyclopropylacetate are summarized below.
Structural and Chemical Identifiers
The identity of ethyl (2S)-2-bromo-2-cyclopropylacetate is defined by its specific stereochemistry and chemical structure.
| Identifier | Value | Source |
| IUPAC Name | ethyl (2S)-2-bromo-2-cyclopropylacetate | [3] |
| CAS Number | 1200828-74-5 (for the racemate) | [4][5][6][7][8][9] |
| Molecular Formula | C₇H₁₁BrO₂ | [4][5][8] |
| Canonical SMILES | CCOC(=O)C1CC1 | [3] |
| InChI | InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1 | [3] |
| InChI Key | BTAPHOMYBWYDEU-LURJTMIESA-N | [3] |
Physical and Chemical Properties
The physical and chemical properties of ethyl 2-bromo-2-cyclopropylacetate are presented in the following table. It is important to note that much of the available data does not specify the enantiomer and likely refers to the racemic mixture.
| Property | Value | Source |
| Molar Mass | 207.07 g/mol | [4][5] |
| Appearance | Colorless liquid | [4][8] |
| Density | 1.494 ± 0.06 g/cm³ (at 20 °C) | [4] |
| Boiling Point | 209.2 ± 13.0 °C (at 760 Torr) | [4] |
| Flash Point | 102.5 ± 10.2 °C | [4] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or under -20°C for long-term storage. |
Synthesis and Stereochemistry
The synthesis of ethyl 2-bromo-2-cyclopropylacetate can be approached through several routes, with the primary challenge being the establishment of the desired stereochemistry at the α-carbon.
General Synthetic Approach: Esterification
A common method for the preparation of the racemic compound is the esterification of 2-bromo-2-cyclopropylacetic acid with ethanol in the presence of an acidic catalyst.[4]
Enantioselective Synthesis Strategies
-
Organocatalytic Cyclopropanation: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes.[10][11][12] A potential route could involve a Michael-initiated ring-closure (MIRC) reaction using a chiral amine or phosphine catalyst.
-
Metal-Catalyzed Cyclopropanation: Transition metal complexes, particularly those of copper, are known to catalyze the asymmetric cyclopropanation of olefins with diazoacetates.[13] Subsequent stereospecific bromination could yield the desired product.
-
Chiral Resolution: Resolution of the racemic mixture via chiral chromatography is a viable, albeit less atom-economical, approach. This would involve the use of a chiral stationary phase (CSP) to separate the enantiomers.
Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the identity and purity of ethyl (2S)-2-bromo-2-cyclopropylacetate. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methine proton at the chiral center (a doublet of doublets or a more complex multiplet due to coupling with the cyclopropyl protons), and the diastereotopic protons of the cyclopropyl ring (a complex multiplet).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the chiral α-carbon, and the carbons of the cyclopropyl ring.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments. Predicted mass-to-charge ratios for various adducts are available.[14]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. C-O and C-Br stretching vibrations would also be present at lower wavenumbers.
Chiral High-Performance Liquid Chromatography (HPLC)
Confirmation of enantiomeric purity would be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of enantiomers and would be a logical starting point for method development.[15][16][17][18]
Applications in Drug Discovery and Development
Ethyl (2S)-2-bromo-2-cyclopropylacetate is a valuable intermediate in the synthesis of pharmaceuticals.[4] The bromo-cyclopropyl ketone moiety is a key structural element in several active pharmaceutical ingredients.
Intermediate in the Synthesis of Prasugrel
A closely related compound, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a key intermediate in the synthesis of Prasugrel, a potent antiplatelet agent used to prevent blood clots.[1][19][20][21][22] The synthesis involves the condensation of this intermediate with a thienopyridine derivative. While the patents describe the ketone, the corresponding ester, ethyl 2-bromo-2-cyclopropylacetate, could potentially be used as a precursor to such ketones or other analogous structures.
Safety and Handling
Ethyl 2-bromo-2-cyclopropylacetate is an irritant and should be handled with appropriate safety precautions.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use in a well-ventilated area or a fume hood.
-
In case of contact: Avoid contact with skin and eyes. In case of exposure, seek immediate medical attention.[4]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[6]
Conclusion
Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral building block with considerable potential in organic synthesis, particularly for the development of new pharmaceutical agents. While there is a need for more comprehensive public data on its spectral properties and enantioselective synthesis, the available information highlights its utility. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral intermediates like ethyl (2S)-2-bromo-2-cyclopropylacetate is set to increase. Further research into its synthesis and reactivity will undoubtedly open up new avenues for its application in medicinal chemistry and beyond.
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